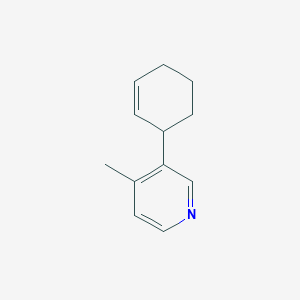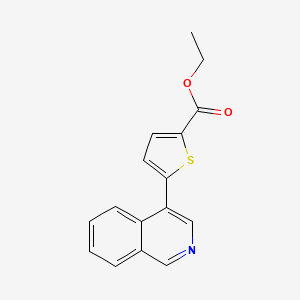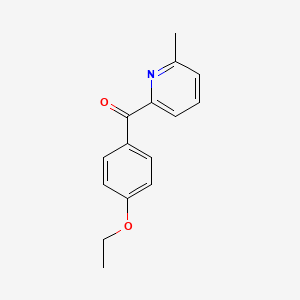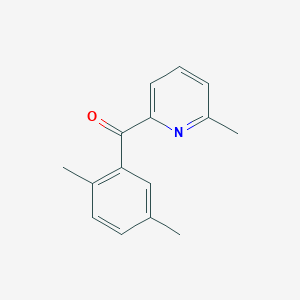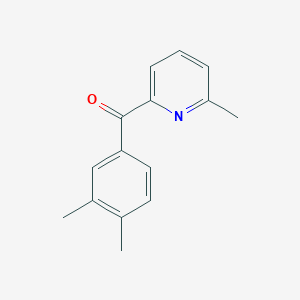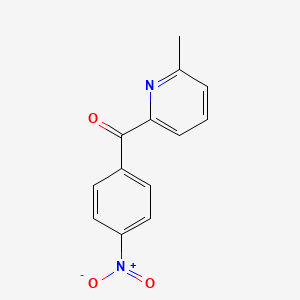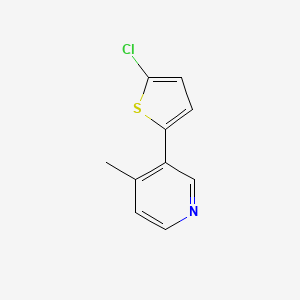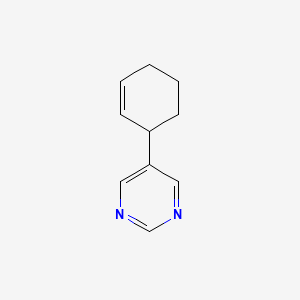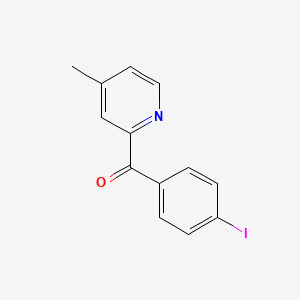
2-(4-Iodobenzoyl)-4-methylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-(4-Iodobenzoyl)-4-methylpyridine” involves the use of 4-Iodobenzoyl chloride . The compound is relatively easy to synthesize and purify.
Molecular Structure Analysis
The molecular formula of “2-(4-Iodobenzoyl)-4-methylpyridine” is C13H10INO . The compound has a molecular weight of 323.13 .
Chemical Reactions Analysis
The compound has been used in the synthesis of biphenyl derivatives via Negishi cross coupling with intermediates of the type ArMg (tmp)·2LiCl (tmp = trimethylolpropane) .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 120-121 °C/1 mmHg and a melting point of 63-65 °C .
Aplicaciones Científicas De Investigación
Application in Cancer Treatment
- Summary of Application : IBP has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
- Methods of Application : The compound is likely applied to cancer cells in a controlled environment and the effects on cell growth are observed.
- Results or Outcomes : IBP has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth.
Application in Treating Oxidative Stress-Related Diseases
- Summary of Application : IBP has been studied for its potential use in treating oxidative stress-related diseases such as Alzheimer’s disease.
- Methods of Application : The exact methods of application are not specified, but it is likely administered in a controlled dosage and monitored for its effects on oxidative stress.
- Results or Outcomes : IBP has been shown to have antioxidant properties.
Preparation of Pyrroles
- Summary of Application : “4-Iodobenzoyl chloride” is used in the preparation of pyrroles .
- Methods of Application : This involves a reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .
- Results or Outcomes : The result is the formation of pyrroles .
Preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides
- Summary of Application : “4-Iodobenzoyl chloride” is used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists .
- Methods of Application : The exact methods of application are not specified, but it likely involves a series of organic reactions .
- Results or Outcomes : The result is the formation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides .
6. Preparation of 2rotaxane Monomer and Poly 2 Rotaxane
- Summary of Application : “4-Iodobenzoyl chloride” is used in the preparation of 2rotaxane monomer and poly 2 rotaxane .
- Methods of Application : The exact methods of application are not specified, but it likely involves a series of organic reactions .
- Results or Outcomes : The result is the formation of 2rotaxane monomer and poly 2 rotaxane .
Modification of Poly (allylamine)
- Summary of Application : “4-Iodobenzoyl chloride” is important in the modification of poly (allylamine) in order to make the polymer X-ray visible .
- Methods of Application : The exact methods of application are not specified, but it likely involves a series of organic reactions .
- Results or Outcomes : The result is the formation of an X-ray visible polymer .
Safety And Hazards
Propiedades
IUPAC Name |
(4-iodophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBFFQHVRICVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)
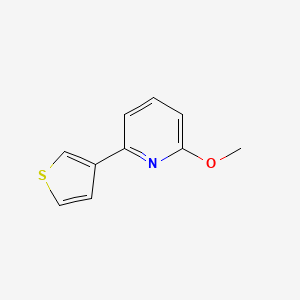
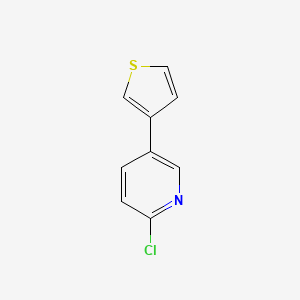
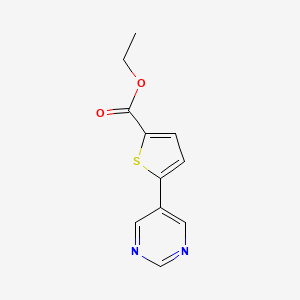
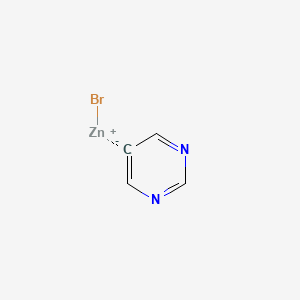
![(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1391966.png)
